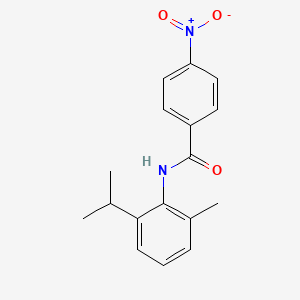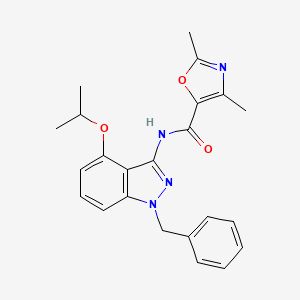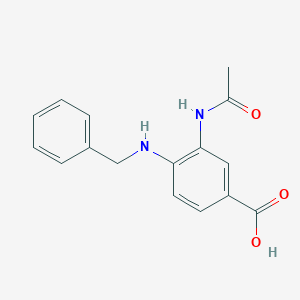
N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. INH1 is a potent inhibitor of ROCK1, a serine/threonine kinase that plays an important role in the regulation of cytoskeletal dynamics, cell adhesion, and migration.
Mecanismo De Acción
INH1 is a competitive inhibitor of ROCK1 that binds to the ATP-binding site of the kinase domain. By inhibiting ROCK1 activity, INH1 disrupts the regulation of actin cytoskeleton dynamics, cell adhesion, and migration, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
INH1 has been shown to inhibit ROCK1 activity in vitro and in vivo, leading to a variety of cellular effects. These include the disruption of actin cytoskeleton dynamics, the inhibition of cell adhesion and migration, and the induction of apoptosis in cancer cells. INH1 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INH1 has several advantages for lab experiments. It is a potent and specific inhibitor of ROCK1, which allows for the selective inhibition of ROCK1 activity without affecting other kinases. INH1 is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to the use of INH1 in lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, the effects of INH1 on other cellular processes may need to be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several potential future directions for the use of INH1 in scientific research. One area of interest is the development of more potent and selective ROCK1 inhibitors that can be used in vivo. Another area of interest is the use of INH1 in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, the use of INH1 in animal models of disease could provide valuable insights into the role of ROCK1 in disease pathogenesis and potential therapeutic targets.
Métodos De Síntesis
INH1 can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-6-methylphenol with nitric acid, followed by the reaction of the resulting 2-isopropyl-6-methylphenol-4-nitrophenol with benzoyl chloride. The final product, N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide, is obtained by the reaction of the intermediate with ammonia in methanol.
Aplicaciones Científicas De Investigación
INH1 has been widely used in scientific research as a tool to study the role of ROCK1 in various cellular processes. ROCK1 is involved in the regulation of actin cytoskeleton dynamics, cell adhesion, and migration, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. INH1 has been shown to inhibit ROCK1 activity in vitro and in vivo, and its use has led to a better understanding of the role of ROCK1 in these diseases.
Propiedades
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)15-6-4-5-12(3)16(15)18-17(20)13-7-9-14(10-8-13)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJGACTZBFNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)
![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)
![(3aR*,6S*,7R*,7aS*)-2-isopropyl-7-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5598255.png)

![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
